[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate
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Overview
Description
3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate is a complex organic compound that features a unique structure combining pyrimidine, thieno, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Oxo-1,2,3,4-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate
- 3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-furanecarboxylate
Uniqueness
The uniqueness of 3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
353462-83-6 |
---|---|
Molecular Formula |
C21H19N3O3S2 |
Molecular Weight |
425.5g/mol |
IUPAC Name |
[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H19N3O3S2/c1-24-8-7-14-16(11-24)29-20-17(14)19(25)22-18(23-20)12-4-2-5-13(10-12)27-21(26)15-6-3-9-28-15/h2-6,9-10,18,23H,7-8,11H2,1H3,(H,22,25) |
InChI Key |
PJNRYSAVQHQPGZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)OC(=O)C5=CC=CS5 |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)OC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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